molecular formula C7H5BrN2O2S B15249807 Methyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate

Methyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate

Katalognummer: B15249807
Molekulargewicht: 261.10 g/mol
InChI-Schlüssel: CQZXQKSTZRMJFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate is a heterocyclic compound that contains both pyrrole and thiazole rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-1H-pyrrole-3-carboxylic acid with thioamide in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction can lead to the formation of the corresponding pyrrolo[2,3-d]thiazole derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 2-azido-4H-pyrrolo[2,3-d]thiazole-5-carboxylate or 2-thio-4H-pyrrolo[2,3-d]thiazole-5-carboxylate.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced pyrrolo[2,3-d]thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of Methyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-bromothiazole-5-carboxylate
  • 2-Bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylate

Uniqueness

Methyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate is unique due to its specific ring structure, which combines both pyrrole and thiazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C7H5BrN2O2S

Molekulargewicht

261.10 g/mol

IUPAC-Name

methyl 2-bromo-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate

InChI

InChI=1S/C7H5BrN2O2S/c1-12-6(11)3-2-4-5(9-3)10-7(8)13-4/h2,9H,1H3

InChI-Schlüssel

CQZXQKSTZRMJFH-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC2=C(N1)N=C(S2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.